Methyl 6-(cyanomethyl)nicotinate
Description
Methyl 6-(cyanomethyl)nicotinate is a pyridine-based ester with a cyanomethyl substituent at the 6-position of the nicotinate backbone. Its molecular formula is C₉H₈N₂O₂, and it serves as a versatile intermediate in organic synthesis and pharmaceutical research. The compound’s cyano group enhances its reactivity, making it valuable for constructing complex molecules, particularly in kinase inhibitor development (e.g., as seen in the synthesis of tyrosine kinase 2 inhibitors) .
Properties
IUPAC Name |
methyl 6-(cyanomethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-2-3-8(4-5-10)11-6-7/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDMGDHRGHVZOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(cyanomethyl)nicotinate typically involves the esterification of 6-methylnicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Esterification: 6-methylnicotinic acid is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions to form Methyl 6-methylnicotinate.
Cyanomethylation: The resulting ester is then subjected to cyanomethylation using a suitable cyanomethylating agent (e.g., cyanomethyl bromide) in the presence of a base (e.g., sodium hydride) to yield this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(cyanomethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted nicotinates.
Scientific Research Applications
Methyl 6-(cyanomethyl)nicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the development of new materials, including polymers and coatings
Mechanism of Action
The mechanism of action of Methyl 6-(cyanomethyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at the 6-position of the pyridine ring. A comparative analysis is provided below:
Physicochemical Properties
- Reactivity: The cyanomethyl group in this compound introduces strong electron-withdrawing effects, facilitating nucleophilic substitutions or cyclization reactions .
- Crystallography: Methyl 6-chloronicotinate exhibits near-planar geometry with π–π stacking interactions (centroid distance: 3.87 Å), critical for supramolecular assembly . No crystallographic data is available for the cyanomethyl derivative.
Biological Activity
Methyl 6-(cyanomethyl)nicotinate is a derivative of nicotinic acid that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 177.18 g/mol. Its structure features a methyl ester group and a cyanomethyl substituent on the pyridine ring, which may enhance its interaction with biological targets.
Pharmacological Activity
Research indicates that compounds in the nicotinate class, including this compound, exhibit various pharmacological effects:
- Anti-inflammatory : Studies suggest that these compounds can reduce inflammation, potentially making them useful in treating inflammatory diseases.
- Analgesic : The analgesic properties may help alleviate pain, similar to other known nicotinates.
- Antimicrobial : Preliminary data indicate potential efficacy against certain microbial strains.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Reduces inflammation in animal models | |
| Analgesic | Alleviates pain in experimental settings | |
| Antimicrobial | Inhibits growth of specific bacterial strains |
Synthesis Methods
The synthesis of this compound involves several steps, often employing methods such as:
- One-pot reactions : Efficient for synthesizing substituted nicotine analogs.
- Microwave-assisted synthesis : Enhances yield and reduces reaction time.
- Solvent-free methods : Environmentally friendly and cost-effective.
Comparative Analysis with Related Compounds
This compound can be compared with other nicotinate derivatives to highlight its unique properties. Below is a comparative table summarizing key features:
Table 2: Comparison of Nicotinate Derivatives
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl Nicotinate | Methyl ester of nicotinic acid | Lacks cyanomethyl group; primarily used as a rubefacient. |
| Ethyl 5-Cyano-6-methyl-2-(trifluoromethyl)nicotinate | Contains trifluoromethyl group | Enhanced lipophilicity; used in drug development. |
| Methyl 2-(Cyanomethyl)benzoate | Benzoate structure with cyanomethyl | Different aromatic system; potential for different biological activity. |
| Ethyl 3-(cyanomethyl)picolinate | Picolinic acid derivative | Structural variation may lead to different reactivity. |
Case Studies and Research Findings
Recent studies have focused on the docking studies of this compound, revealing its potential as an inhibitor for specific targets such as Aurora B kinase. The in silico evaluations indicated favorable interactions with biological macromolecules, suggesting its viability as a therapeutic agent.
Case Study Example
A study published in ACS Omega evaluated a series of substituted nicotine analogs, including this compound. The findings highlighted:
- Inhibitory activity against Aurora B kinase.
- ADME-Tox profiles indicating good absorption and low toxicity.
- Potential applications in cancer therapy due to its selective inhibition properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
